molecular formula C11H11N3O2S B3020209 2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid CAS No. 854137-72-7

2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid

Cat. No. B3020209
CAS RN: 854137-72-7
M. Wt: 249.29
InChI Key: YYPRYQCPRHKYAZ-UHFFFAOYSA-N
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Description

The compound “2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to an acetic acid moiety and a sulfanyl group (also known as a thiol group). The presence of the acetic acid group suggests that this compound could act as a weak acid .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the introduction of the acetic acid and sulfanyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the acetic acid moiety, and the sulfanyl group. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. The acetic acid moiety would contribute to the polarity of the molecule, and the sulfanyl group could potentially engage in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the acetic acid moiety suggests that it would have some degree of acidity. The compound is likely to be polar due to the presence of several polar functional groups .

Scientific Research Applications

Future Directions

The potential applications and future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve further pharmacological testing and eventually clinical trials .

properties

IUPAC Name

2-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-7-3-2-4-8(5-7)10-12-13-11(17)14(10)6-9(15)16/h2-5H,6H2,1H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPRYQCPRHKYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid

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